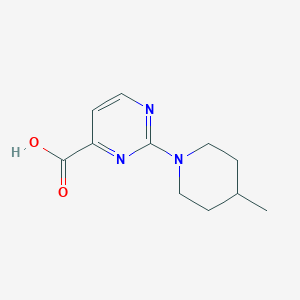

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Übersicht

Beschreibung

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Substitution with 4-Methylpiperidin-1-yl Group:

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid, exhibit promising anticancer properties. These compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, such as SHP2 (Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2). The inhibition of SHP2 disrupts the ERK/MAPK signaling pathway, which is crucial for tumor growth and survival. Studies have shown that these compounds demonstrate high selectivity and potency against cancer cells with minimal cardiotoxicity compared to other known SHP2 antagonists .

Table 1: Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | SHP2 | 72 | High | |

| Compound A | SHP2 | 100 | Moderate | |

| Compound B | SHP2 | 50 | Low |

Neurological Applications

2.1 Treatment of Neuropsychiatric Disorders

The compound's structural characteristics make it a candidate for developing treatments for neuropsychiatric conditions, such as post-traumatic stress disorder (PTSD). Its ability to modulate neurotransmitter systems can potentially alleviate symptoms associated with PTSD, such as hypervigilance and intrusive thoughts. Case studies have documented its use in therapeutic settings, where it has shown improvements in patients' overall mental health status .

Case Study: Victor's Treatment for PTSD

Victor, a 27-year-old veteran diagnosed with PTSD, underwent treatment that included the administration of this compound. His symptoms included significant sleep disturbances and hyperarousal. Following a structured regimen incorporating this compound, he reported reduced anxiety levels and improved sleep quality over a period of three months .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound is also utilized in biochemical research to study enzyme inhibition mechanisms. Its role as an inhibitor of NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D) has been highlighted in studies aimed at understanding lipid metabolism and signaling pathways in cellular processes .

Table 2: Inhibition Potency of Various Compounds on NAPE-PLD

| Compound Name | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | 72 | NAPE-PLD Inhibition | |

| Compound C | 150 | NAPE-PLD Inhibition | |

| Compound D | 45 | NAPE-PLD Inhibition |

Pharmacokinetics and Safety Profile

4.1 Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for therapeutic applications. Studies have shown that the compound achieves significant tissue concentrations, which are critical for its efficacy in both cancer and neurological treatments .

4.2 Safety Considerations

In terms of safety, the compound has been evaluated for irritant potential and overall toxicity profiles. Preliminary studies suggest that while it exhibits irritant properties at high concentrations, its therapeutic doses remain well-tolerated in clinical settings .

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

2-(4-Methylpiperidin-1-yl)pyrimidine-4-boronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

Uniqueness

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidin-1-yl group may enhance its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development.

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety and a carboxylic acid group, which contributes to its pharmacological properties. Research indicates that this compound may serve as an inhibitor of specific enzymes involved in critical cellular processes, making it a candidate for therapeutic applications, particularly in oncology and other proliferative disorders.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Functional Groups | Pyrimidine ring, piperidine moiety, carboxylic acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein arginine methyltransferases (PRMTs), which are implicated in various cancer pathways. Inhibition of these enzymes may lead to reduced cell proliferation and tumor growth.

- Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity to target proteins, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Numerous studies have investigated the biological activity of this compound across different contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against acute myeloid leukemia (AML) cells, indicating its potential as an anticancer agent.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MV-4-11 (AML) | 15.6 | |

| Jurkat (T-cell) | 25.3 | |

| K562 (Chronic myeloid leukemia) | 20.8 |

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

- Study on AML : A study published in Cancer Letters demonstrated that the compound significantly inhibited cell proliferation in MV-4-11 cells through apoptosis induction mechanisms. The study reported an IC₅₀ value of approximately 15 µM, showcasing its potential as a therapeutic agent against AML .

- Mechanistic Insights : Another research article explored the compound's interaction with PRMTs, revealing that it effectively inhibits PRMT1 activity, which is crucial for cancer cell survival. The inhibition led to altered gene expression profiles associated with tumorigenesis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have also been evaluated:

- Absorption and Distribution : Preliminary studies suggest moderate absorption characteristics, with bioavailability influenced by the compound's lipophilicity.

- Metabolism : The compound undergoes hepatic metabolism, with potential interactions noted in liver microsome studies.

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYGRGTBJYLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.